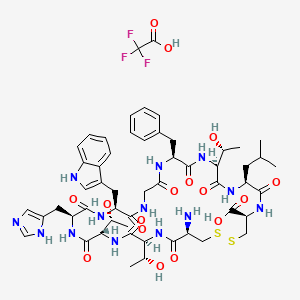

CTTHWGFTLC, CYCLIC TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H72F3N13O16S2 |

|---|---|

Molecular Weight |

1280.4 g/mol |

IUPAC Name |

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C52H71N13O14S2.C2HF3O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;3-2(4,5)1(6)7/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);(H,6,7)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+;/m1./s1 |

InChI Key |

PXPYGRPAJWZFSK-RWTIKVRNSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Structure of CTTHWGFTLC: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CTTHWGFTLC has emerged as a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix and are implicated in a range of physiological and pathological processes, including tumor invasion and angiogenesis. The therapeutic potential of CTTHWGFTLC has spurred significant interest in its structural characteristics, which are fundamental to its inhibitory activity. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the primary, secondary, and tertiary structure of the CTTHWGFTLC peptide. Detailed experimental protocols, data interpretation, and visualization of the elucidation workflow are presented to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

CTTHWGFTLC is a synthetic cyclic decapeptide with the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. Its cyclic nature is conferred by a disulfide bridge between the two cysteine residues. This structural constraint is crucial for its biological activity, as it locks the peptide into a specific conformation that is recognized by the active site of its target MMPs. The elucidation of its complete, three-dimensional structure is therefore a prerequisite for understanding its mechanism of action and for the rational design of more potent and selective analogs.

This guide will detail the multi-step experimental approach required to fully characterize the structure of CTTHWGFTLC, encompassing amino acid analysis, mass spectrometry for sequence and molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy for conformational analysis.

Primary Structure Elucidation

The primary structure, or amino acid sequence, of CTTHWGFTLC is the foundational piece of its structural puzzle. A combination of techniques is employed to determine the sequence and confirm the presence of the disulfide bond.

Amino Acid Analysis

Objective: To determine the relative abundance of each amino acid in the peptide.

Experimental Protocol:

-

Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids, which are readily detectable.

-

Chromatographic Separation: The PTC-amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of each PTC-amino acid is compared to that of known standards.

Data Presentation:

| Amino Acid | Expected Ratio | Observed Ratio |

| Cysteine (Cys) | 2 | 1.9 |

| Threonine (Thr) | 2 | 2.1 |

| Histidine (His) | 1 | 1.0 |

| Tryptophan (Trp) | 1 | 0.9 |

| Glycine (Gly) | 1 | 1.1 |

| Phenylalanine (Phe) | 1 | 1.0 |

| Leucine (Leu) | 1 | 1.0 |

Mass Spectrometry for Molecular Weight and Sequence Verification

Objective: To determine the precise molecular weight of the peptide and to confirm the amino acid sequence through fragmentation analysis.

Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

-

Mass Spectrometry:

-

Electrospray Ionization (ESI-MS): This technique is used to determine the intact molecular weight of the peptide. The observed mass-to-charge ratio (m/z) is used to calculate the molecular weight. For CTTHWGFTLC, the expected monoisotopic mass is 1165.32 Da.

-

Tandem Mass Spectrometry (MS/MS): To confirm the sequence, the peptide ion is selected and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. To analyze the cyclic peptide, a reduction and alkylation step is first performed to break the disulfide bond, yielding a linear peptide for sequencing.

-

Data Presentation:

Table 2: ESI-MS Data for Intact CTTHWGFTLC

| Parameter | Value |

| Theoretical Monoisotopic Mass | 1165.32 Da |

| Observed [M+H]⁺ (m/z) | 1166.33 |

| Observed [M+2H]²⁺ (m/z) | 583.67 |

Table 3: MS/MS Fragmentation Data for Reduced and Alkylated CTTHWGFTLC (Illustrative fragment ions)

| Fragment Ion | Sequence | Observed m/z |

| b₂ | CT | 203.09 |

| b₃ | CTT | 304.14 |

| y₁ | C | 104.03 |

| y₂ | LC | 217.11 |

| y₃ | TLC | 318.16 |

Disulfide Bridge Determination

Objective: To confirm the presence and location of the disulfide bond.

Experimental Protocol:

-

Comparative Mass Spectrometry: The molecular weight of the native peptide is compared to the molecular weight after reduction with a reducing agent like dithiothreitol (DTT). A mass increase of 2 Da upon reduction is indicative of a single disulfide bond.

-

Ellman's Test: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups. The absence of a reaction with the native peptide and a positive reaction after reduction confirms the presence of a disulfide bond.

Secondary and Tertiary Structure Elucidation

The three-dimensional conformation of CTTHWGFTLC in solution is determined primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Objective: To determine the solution-state, three-dimensional structure of the peptide.

Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or a cryoprotective solvent mixture) to a concentration of 1-5 mM.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

-

¹H-NMR: Provides information on the chemical environment of each proton.

-

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

-

Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.

Data Presentation:

Table 4: Representative NOE Restraints for CTTHWGFTLC

| Proton Pair | Amino Acid Residues | Distance Restraint (Å) |

| Hα(Cys1) - Hβ(Cys10) | Cys1 - Cys10 | < 3.5 |

| Hα(Thr2) - HN(Thr3) | Thr2 - Thr3 | < 2.8 |

| HN(His4) - Hδ2(Trp5) | His4 - Trp5 | < 4.0 |

| Hα(Phe7) - Hβ(Leu9) | Phe7 - Leu9 | < 4.5 |

Visualizing the Elucidation Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the complete structure elucidation of CTTHWGFTLC.

Caption: Workflow for CTTHWGFTLC structure elucidation.

Signaling Pathway Inhibition

CTTHWGFTLC inhibits the activity of MMP-2 and MMP-9, thereby preventing the degradation of extracellular matrix components like type IV collagen. This action can block tumor cell invasion and angiogenesis.

Caption: Inhibition of MMP signaling by CTTHWGFTLC.

Conclusion

The comprehensive structural elucidation of the CTTHWGFTLC peptide is a critical undertaking that combines multiple analytical techniques. The determination of its primary sequence, the confirmation of its cyclic nature via a disulfide bridge, and the detailed mapping of its three-dimensional conformation in solution provide invaluable insights into its biological function. This detailed structural knowledge is paramount for the ongoing development of peptide-based therapeutics targeting matrix metalloproteinases in cancer and other diseases. The methodologies outlined in this guide provide a robust framework for the structural characterization of CTTHWGFTLC and other cyclic peptides of therapeutic interest.

In Silico Modeling of the Cyclic Peptide CTTHWGFTLC: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the structure, function, and therapeutic potential of the cyclic peptide CTTHWGFTLC. This peptide is a known inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes implicated in tumor progression and invasion.[1] For researchers, scientists, and professionals in drug development, this document outlines the core computational strategies for characterizing the peptide's interaction with its targets and guiding further experimental validation.

Introduction to CTTHWGFTLC and its Therapeutic Target

The cyclic peptide CTTHWGFTLC has emerged as a promising candidate for therapeutic intervention, particularly in oncology. Its primary targets, MMP-2 and MMP-9, are gelatinases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[1] By inhibiting these enzymes, CTTHWGFTLC can impede tumor growth and the migration of tumor and endothelial cells.[1] The cyclic nature of this peptide enhances its stability and resistance to proteolysis, making it a more robust candidate for drug development compared to its linear counterparts.

Peptide Specifications:

| Property | Value |

| Sequence | {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys} |

| Short Sequence | CTTHWGFTLC |

| Molecular Formula | C52H71N13O14S2 |

| Molecular Weight | 1166.34 g/mol |

| Disulfide Bridge | Cys1-Cys10 |

In Silico Modeling Workflow

The computational analysis of the CTTHWGFTLC peptide and its interaction with MMP-2 and MMP-9 involves a multi-step process. This workflow allows for the prediction of the peptide's three-dimensional structure, its binding affinity for the target enzymes, and the stability of the peptide-protein complex.

Figure 1: In Silico Modeling Workflow for CTTHWGFTLC.

Experimental Protocols

Protein and Peptide Structure Preparation

Objective: To obtain accurate three-dimensional structures of the target proteins (MMP-2 and MMP-9) and the CTTHWGFTLC peptide.

Protocol:

-

Protein Structure Retrieval: Obtain the crystal structures of human MMP-2 and MMP-9 from the Protein Data Bank (PDB). If experimental structures are unavailable or incomplete, homology modeling can be performed using servers like SWISS-MODEL, using the amino acid sequence as input.

-

Protein Preparation: Prepare the retrieved protein structures by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines.

-

Peptide Structure Prediction: Predict the three-dimensional structure of the cyclic CTTHWGFTLC peptide using ab initio modeling tools such as PEP-FOLD or I-TASSER.[2] The disulfide bond between the two cysteine residues must be explicitly defined to ensure the correct cyclic conformation.

Molecular Docking

Objective: To predict the binding mode and affinity of CTTHWGFTLC to the active sites of MMP-2 and MMP-9.

Protocol:

-

Grid Generation: Define a docking grid box around the active site of each MMP. The active site is typically identified by the location of the catalytic zinc ion and surrounding histidine residues.

-

Peptide Docking: Perform molecular docking using software such as AutoDock or Glide. The cyclic peptide is treated as a flexible ligand to allow for conformational changes upon binding.

-

Pose Selection: Analyze the resulting docking poses based on their predicted binding energies and clustering. The pose with the lowest binding energy and the highest population in the largest cluster is typically selected for further analysis.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the peptide-protein complex and to refine the binding pose in a simulated physiological environment.

Protocol:

-

System Setup: Place the docked peptide-protein complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to 310 K and equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds.

-

Production Run: Conduct a production MD simulation for an extended period (e.g., 50-100 nanoseconds) to observe the dynamic behavior of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to calculate the root-mean-square deviation (RMSD) of the peptide and protein backbone to assess stability. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity between CTTHWGFTLC and the MMPs.

Protocol:

-

MM/PBSA or MM/GBSA: Employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.

-

Energy Calculation: Calculate the binding free energy by taking snapshots from the MD trajectory and computing the difference between the free energy of the complex and the individual energies of the protein and the peptide.

Data Presentation

The following table presents a summary of representative quantitative data that can be obtained from the in silico modeling of the CTTHWGFTLC peptide with MMP-2 and MMP-9. (Note: These are example values for illustrative purposes).

| Parameter | MMP-2 | MMP-9 |

| Molecular Docking | ||

| Binding Energy (kcal/mol) | -8.5 | -9.2 |

| Molecular Dynamics | ||

| Average RMSD of Peptide (Å) | 1.5 | 1.8 |

| Binding Free Energy | ||

| ΔGbind (MM/GBSA) (kcal/mol) | -45.7 | -52.3 |

Mechanism of Action and Signaling Pathway

The inhibitory action of the CTTHWGFTLC peptide on MMP-2 and MMP-9 directly impacts downstream signaling pathways involved in cancer progression. By blocking the enzymatic activity of these MMPs, the peptide prevents the degradation of the extracellular matrix, which in turn inhibits cell migration, invasion, and angiogenesis.

Figure 2: Inhibition of MMP Signaling by CTTHWGFTLC.

Conclusion

The in silico modeling approaches detailed in this guide provide a robust framework for the characterization of the cyclic peptide CTTHWGFTLC as a potent inhibitor of MMP-2 and MMP-9. These computational methods are invaluable for elucidating the molecular basis of its inhibitory activity, predicting its binding affinity, and assessing the stability of the peptide-protein complex. The insights gained from these studies can significantly accelerate the rational design and optimization of CTTHWGFTLC-based therapeutics for the treatment of cancer and other diseases associated with MMP dysregulation. Further experimental validation is essential to confirm the findings of these computational analyses and to advance the clinical development of this promising peptide.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of CTTHWGFTLC TFA Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of the peptide CTTHWGFTLC, particularly when present as a trifluoroacetic acid (TFA) salt. TFA is a common counterion used in peptide synthesis and purification, but it can interfere with mass spectrometry analysis, primarily through ion suppression in electrospray ionization. This document outlines strategies for mitigating TFA interference and provides a complete workflow for the characterization of this peptide.

Physicochemical Properties of CTTHWGFTLC

A thorough understanding of the peptide's intrinsic properties is fundamental to developing a robust analytical method. The following table summarizes the key physicochemical characteristics of CTTHWGFTLC, calculated using standard bioinformatics tools.

| Property | Value |

| Amino Acid Sequence | Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys |

| Molecular Formula | C55H72N12O13S2 |

| Monoisotopic Mass | 1196.4800 Da |

| Average Mass | 1197.38 Da |

| Isoelectric Point (pI) | 7.75 |

| Grand Average of Hydropathy (GRAVY) | -0.150 |

The GRAVY score indicates that CTTHWGFTLC is a slightly hydrophilic peptide. Its isoelectric point of 7.75 suggests that the peptide will carry a net positive charge at a pH below this value, which is typical for electrospray ionization in positive ion mode.

Experimental Protocols

This section details the recommended procedures for the mass spectrometry analysis of CTTHWGFTLC TFA salt, from sample preparation to data acquisition.

Sample Preparation and TFA Removal

The presence of TFA can significantly suppress the ionization of peptides in ESI-MS. Therefore, its removal or the mitigation of its effects is a critical first step.

Objective: To remove or reduce the concentration of TFA from the peptide sample to minimize ion suppression during mass spectrometry analysis.

Methods:

-

TFA/HCl Exchange (Recommended):

-

Dissolve the peptide TFA salt in 0.1% aqueous formic acid (FA) to a concentration of 1 mg/mL.

-

Add a 10-fold molar excess of 100 mM hydrochloric acid (HCl).

-

Lyophilize the sample to remove the volatile HCl and TFA.

-

Reconstitute the peptide (now as an HCl salt) in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with acetonitrile (ACN) followed by equilibration with 0.1% formic acid in water.

-

Load the peptide sample (dissolved in 0.1% formic acid) onto the cartridge.

-

Wash the cartridge with 0.1% formic acid to remove the TFA.

-

Elute the peptide using a suitable concentration of ACN in 0.1% formic acid (e.g., 50-80% ACN).

-

Dry the eluted sample and reconstitute in the LC-MS mobile phase A.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate the peptide from any remaining impurities and introduce it into the mass spectrometer for analysis.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole instrument.

LC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-60% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 350 °C |

| Scan Range (MS1) | m/z 300 - 2000 |

| Collision Energy (for MS/MS) | Ramped (e.g., 20-40 eV) for fragmentation |

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the most common protonated molecular ions of CTTHWGFTLC in positive ion mode ESI-MS.

| Ion Species | Theoretical m/z (Monoisotopic) |

| [M+H]+ | 1197.4873 |

| [M+2H]2+ | 599.2473 |

| [M+3H]3+ | 399.8340 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the mass spectrometry analysis of CTTHWGFTLC TFA salt.

Caption: Experimental workflow for the mass spectrometry analysis of CTTHWGFTLC TFA salt.

This comprehensive guide provides the necessary theoretical background and practical protocols for the successful mass spectrometry analysis of the peptide CTTHWGFTLC, even in the presence of the challenging TFA counterion. By following these guidelines, researchers can obtain high-quality data for the accurate characterization and quantification of this peptide.

An In-depth Technical Guide to the Conformational Analysis of CTTHWGFTLC via Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: This document outlines a comprehensive, albeit hypothetical, technical workflow for the conformational analysis of the peptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC). As of the date of this publication, specific experimental data for this peptide is not publicly available. Therefore, this guide serves as a detailed procedural template, complete with illustrative data and protocols, for researchers, scientists, and drug development professionals undertaking such an analysis.

Introduction

The function of a peptide is intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of a peptide like CTTHWGFTLC is crucial for elucidating its biological activity, mechanism of action, and potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the structure of peptides and proteins in a solution state that mimics their physiological environment.[1][2] This guide provides a detailed overview of the experimental protocols and data analysis workflow required to perform a comprehensive conformational analysis of the CTTHWGFTLC peptide.

The workflow encompasses several key stages: sample preparation, acquisition of a suite of one- and two-dimensional NMR spectra, resonance assignment, extraction of structural restraints, and finally, the calculation and refinement of a three-dimensional structure.[1]

Experimental Protocols & Methodologies

A successful conformational analysis by NMR is predicated on meticulous experimental execution. The following sections detail the necessary protocols.

Peptide Synthesis and Sample Preparation

-

Synthesis: The CTTHWGFTLC peptide would first be produced, typically via solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure >95% purity.[1]

-

Sample Conditions: A sample concentration of at least 0.5 mM is required for most NMR experiments.[1] The peptide is dissolved in a buffered aqueous solution, typically 90% H₂O/10% D₂O, to allow for the observation of exchangeable amide protons. The pH should be carefully chosen to ensure peptide stability and solubility, often slightly acidic (e.g., pH 4.5-6.0) to slow down the exchange rate of amide protons with the solvent.[1]

-

Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for accurate referencing of the proton chemical shifts.

NMR Data Acquisition

A series of NMR experiments are required to gain a complete picture of the peptide's structure. For a small, unlabeled peptide, resonance assignments can typically be achieved with homonuclear proton spectra.[1]

-

1D ¹H Spectrum: An initial one-dimensional proton spectrum is acquired to assess sample purity, concentration, and overall signal dispersion, which gives a preliminary indication of whether the peptide is folded.[1]

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected by scalar couplings).[1][3] It is the primary tool for identifying the type of amino acid residue based on the pattern and number of correlated proton signals.[1]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the cornerstone of structure determination.[1][3] It detects protons that are close in space (typically < 5-6 Å), regardless of whether they are close in the primary sequence.[3] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[1]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): While not always necessary for a peptide of this size if isotopic labeling is not used, an HSQC spectrum at natural abundance can help resolve resonance overlap by spreading signals over a second, ¹³C dimension. It provides a map of all carbon-attached protons.

The logical workflow for acquiring and analyzing this data is illustrated below.

Data Presentation and Interpretation

The analysis of the NMR spectra yields quantitative data that is compiled into tables. This data forms the basis for the three-dimensional structure calculation.

Resonance Assignment

The first step is the unambiguous assignment of all proton and, if applicable, carbon resonances to their specific atoms in the peptide sequence. This is achieved by first using the TOCSY spectrum to identify the spin systems of the individual amino acids and then using the NOESY spectrum to "walk" along the backbone by connecting the spin system of residue i to residue i+1.

Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments (ppm) for CTTHWGFTLC at pH 5.0, 298 K.

| Residue | NH | Hα | Hβ | Other ¹H | Cα | Cβ | Other ¹³C |

|---|---|---|---|---|---|---|---|

| Cys1 | - | 4.65 | 3.10, 2.95 | - | 56.2 | 28.5 | - |

| Thr2 | 8.45 | 4.21 | 4.05 | γ-CH₃: 1.18 | 61.5 | 68.9 | γ-CH₃: 20.1 |

| Thr3 | 8.12 | 4.35 | 4.15 | γ-CH₃: 1.22 | 61.8 | 69.2 | γ-CH₃: 20.4 |

| His4 | 8.60 | 4.78 | 3.25, 3.15 | δ2: 7.90, ε1: 7.15 | 55.4 | 29.8 | - |

| Trp5 | 8.33 | 4.70 | 3.40, 3.30 | Indole Protons | 55.9 | 28.1 | Indole Carbons |

| Gly6 | 8.95 | 4.01, 3.88 | - | - | 45.3 | - | - |

| Phe7 | 8.21 | 4.68 | 3.18, 3.05 | Ring Protons | 56.8 | 38.5 | Ring Carbons |

| Thr8 | 8.05 | 4.25 | 4.10 | γ-CH₃: 1.20 | 61.6 | 69.0 | γ-CH₃: 20.2 |

| Leu9 | 8.15 | 4.40 | 1.75 | δ-CH₃: 0.95, 0.90 | 53.5 | 40.8 | δ-CH₃: 22.5, 23.0 |

| Cys10 | 7.98 | 4.55 | 3.20, 3.00 | - | 56.5 | 28.9 | - |

Structural Restraints

Once assignments are complete, structural restraints are derived. These are primarily dihedral angle restraints from coupling constants and distance restraints from NOEs.

-

Dihedral Angle Restraints: The ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, is related to the backbone dihedral angle φ via the Karplus equation.[2] Large values (>8 Hz) are indicative of extended or β-sheet conformations, while small values (<5 Hz) suggest an α-helical conformation.

Table 2: Hypothetical ³J(HN,Hα) Coupling Constants and Derived φ Dihedral Angle Restraints.

| Residue | ³J(HN,Hα) (Hz) | Predicted φ Angle Range |

|---|---|---|

| Thr2 | 4.5 | -80° to -40° |

| Thr3 | 4.8 | -80° to -40° |

| His4 | 8.5 | -160° to -80° |

| Trp5 | 8.8 | -160° to -80° |

| Gly6 | - | - |

| Phe7 | 5.1 | -80° to -40° |

| Thr8 | 8.2 | -160° to -80° |

| Leu9 | 8.5 | -160° to -80° |

| Cys10 | 7.9 | -150° to -70° |

-

NOE-Derived Distance Restraints: NOE cross-peaks are classified as strong, medium, or weak, corresponding to upper distance bounds of approximately 2.8 Å, 3.5 Å, and 5.0 Å, respectively. Long-range NOEs (between residues separated by more than 5 positions in the sequence) are particularly important for defining the global fold.[4]

Table 3: Selected Hypothetical NOE-Derived Distance Restraints.

| Proton 1 | Proton 2 | NOE Intensity | Upper Distance Bound (Å) | Type |

|---|---|---|---|---|

| Thr3 Hα | His4 HN | Strong | 2.8 | Sequential (i, i+1) |

| Trp5 HN | Gly6 HN | Medium | 3.5 | Sequential (i, i+1) |

| His4 Hα | Phe7 HN | Weak | 5.0 | Medium-range (i, i+3) |

| Thr2 Hα | Leu9 Hγ | Weak | 5.0 | Long-range (i, i+7) |

| Trp5 HN | Phe7 HN | Medium | 3.5 | Medium-range (i, i+2) |

| Cys1 Hβ | Cys10 Hβ | Strong | 2.5 | Disulfide Bridge |

Structure Calculation and Hypothetical Biological Context

Structure Calculation and Refinement

The collected restraints (Tables 2 & 3) are used as input for structure calculation software like CYANA or XPLOR-NIH.[4] These programs use algorithms such as simulated annealing to generate a family of structures that satisfy the experimental restraints.[5] The final output is an ensemble of low-energy structures, whose convergence is a measure of the quality and completeness of the data.

Hypothetical Biological Function: MMP Inhibition

Peptides containing a Tryptophan-Glycine (WG) motif have been implicated in modulating the activity of matrix metalloproteinases (MMPs).[6][7] MMPs are enzymes that degrade extracellular matrix (ECM) components, and their dysregulation is involved in diseases like cancer and arthritis. We can hypothesize that CTTHWGFTLC acts as an MMP inhibitor. The peptide's specific conformation, determined by NMR, would be critical for fitting into the MMP's active site.

A potential signaling pathway involving this peptide is visualized below.

Conclusion

This technical guide provides a comprehensive framework for the conformational analysis of the peptide CTTHWGFTLC using NMR spectroscopy. By following the detailed experimental protocols—from sample preparation to the acquisition of TOCSY and NOESY spectra—and applying the described data analysis workflow, researchers can derive the necessary distance and dihedral restraints. These restraints, when used in computational structure calculation programs, yield a high-resolution three-dimensional model of the peptide in solution. The resulting structural ensemble is invaluable for understanding the peptide's biological function, such as its potential role as an enzyme inhibitor, and for guiding further drug development efforts.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 5. users.cs.duke.edu [users.cs.duke.edu]

- 6. Oxidative cross-linking of tryptophan to glycine restrains matrix metalloproteinase activity: specific structural motifs control protein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Formation and Characterization of an Intramolecular Disulfide Bridge in the CTTHWGFTLC Peptide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of disulfide bridges is a critical post-translational modification that imparts structural stability and conformational rigidity to peptides and proteins, often essential for their biological activity. This technical guide provides a comprehensive overview of the methodologies for forming and verifying an intramolecular disulfide bridge in the synthetic decapeptide CTTHWGFTLC. The peptide, featuring cysteine residues at its N- and C-termini, is an ideal candidate for cyclization via a disulfide bond. This document details the experimental protocols for peptide synthesis, oxidative folding, purification, and characterization, with a focus on mass spectrometry techniques. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Peptide Characteristics and Theoretical Data

The primary structure of the target peptide is Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. The presence of two cysteine residues allows for the formation of a single intramolecular disulfide bond, resulting in a cyclic structure. The theoretical molecular weights of the linear (reduced) and cyclic (oxidized) forms are fundamental for subsequent analysis.

| Parameter | Value | Notes |

| Sequence | Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys | 10 amino acids |

| Linear Formula | C₅₀H₇₁N₁₃O₁₃S₂ | Reduced dithiol form |

| Monoisotopic Mass (Linear) | 1125.4767 Da | [M] |

| Average Mass (Linear) | 1126.28 g/mol | [M] |

| Oxidized Formula | C₅₀H₆₉N₁₃O₁₃S₂ | Disulfide-bridged form |

| Monoisotopic Mass (Oxidized) | 1123.4610 Da | [M-2H] |

| Average Mass (Oxidized) | 1124.26 g/mol | [M-2H] |

Table 1: Theoretical characteristics of the linear and oxidized CTTHWGFTLC peptide.

Experimental Methodology

The overall process involves the chemical synthesis of the linear peptide, followed by controlled oxidation to form the disulfide bridge, purification of the cyclic product, and finally, verification of its structure.

Experimental Workflow Diagram

Caption: Overall workflow from peptide synthesis to structural verification.

Synthesis of the Linear Peptide

The linear peptide precursor is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues are protected with an acid-labile group such as Trityl (Trt) to prevent premature oxidation or side reactions during chain assembly. Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Intramolecular Disulfide Bridge Formation

The formation of the disulfide bridge is an oxidation reaction. Air oxidation in a basic aqueous buffer is a common and effective method for forming a single intramolecular disulfide bond.

Protocol for Air Oxidation:

-

Dissolution: Dissolve the crude, lyophilized linear peptide in an aqueous buffer. A recommended starting concentration is 0.1-0.5 mg/mL to favor intramolecular over intermolecular reactions.

-

Buffer Preparation: Use a buffer with a pH between 8.0 and 8.5, such as 0.1 M ammonium bicarbonate or ammonium acetate. The basic pH facilitates the deprotonation of the thiol groups, promoting their oxidation.

-

Reaction: Stir the peptide solution vigorously in a vessel open to the atmosphere at room temperature. The dissolved oxygen in the buffer acts as the oxidizing agent.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by RP-HPLC coupled with a mass spectrometer. The reaction is complete when the peak corresponding to the linear peptide is no longer observed. Typical reaction times range from 12 to 48 hours.

-

Quenching: Once the reaction is complete, acidify the solution with a small amount of acetic acid or formic acid to a pH of ~4-5 to stop the reaction.

Purification by RP-HPLC

The cyclic peptide is purified from remaining reagents and potential byproducts (e.g., dimers or oligomers) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol for RP-HPLC:

-

Column: Use a C18 column suitable for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient of Solvent B, for example, from 5% to 65% over 60 minutes.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak. The cyclic peptide typically elutes slightly earlier than its linear precursor due to its more compact, globular structure.

| Species | Expected Retention Time (min) | Rationale |

| Linear CTTHWGFTLC | 25.5 | More exposed hydrophobic residues lead to stronger interaction with the C18 stationary phase. |

| Cyclic CTTHWGFTLC | 23.0 | The cyclic conformation buries some hydrophobic surface area, reducing retention time. |

Table 2: Representative RP-HPLC retention times on a C18 column.

Characterization and Verification

Mass spectrometry (MS) is the primary tool for confirming the successful formation of the disulfide bridge.[1][2]

Disulfide Formation Reaction

Caption: Oxidation of linear CTTHWGFTLC to its cyclic disulfide form.

LC-MS Analysis

The most straightforward verification is to compare the molecular weight of the purified product with the theoretical mass of the oxidized peptide.

Protocol for LC-MS Confirmation:

-

Analyze the purified, lyophilized peptide using LC-MS.

-

The mass spectrum should show a dominant ion corresponding to the [M+H]⁺ of the cyclic peptide.

-

The absence of a signal corresponding to the linear peptide confirms the completion of the oxidation reaction.

| Species | Theoretical Monoisotopic Mass [M] | Observed [M+H]⁺ (m/z) |

| Linear CTTHWGFTLC | 1125.4767 Da | 1126.4840 |

| Cyclic CTTHWGFTLC | 1123.4610 Da | 1124.4683 |

Table 3: Expected mass spectrometry results for singly charged ions.

Verification by Reduction and Alkylation

To definitively prove the presence of a disulfide bond, the analysis is repeated after treating the sample with a reducing agent.[2]

Protocol for Reductive Mapping:

-

Sample Preparation: Prepare two samples of the purified cyclic peptide.

-

Sample A (Non-reduced): Dissolve in mobile phase A.

-

Sample B (Reduced): Dissolve in a buffer containing a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at 37-50°C.

-

-

Alkylation (Optional but Recommended): To prevent re-oxidation, add an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide to Sample B after reduction. This will add a mass adduct to each cysteine, providing further confirmation.

-

LC-MS Analysis: Analyze both samples by LC-MS.

-

Sample A should show the mass of the cyclic peptide.

-

Sample B should show a peak that has shifted to the mass of the linear peptide (or the alkylated linear peptide), confirming that the original molecule was held together by a reducible disulfide bond.

-

This comparison provides unequivocal evidence of the disulfide linkage. For more complex peptides with multiple possible disulfide linkages, tandem MS (MS/MS) combined with enzymatic digestion would be required to map the specific connectivity.[1][3] However, for a simple intramolecular bond like in CTTHWGFTLC, this is generally sufficient.

References

A Technical Guide to the Solubility and Stability of the CTTHWGFTLC Peptide

For Researchers, Scientists, and Drug Development Professionals

Peptide Overview: CTTHWGFTLC

The peptide with the single-letter amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC) is a cyclic decapeptide, with a disulfide bond formed between the two cysteine residues. This cyclization imparts a more rigid structure compared to its linear counterpart, which can influence its binding affinity, stability, and solubility.

Biological Context: CTTHWGFTLC has been identified as a selective inhibitor of MMP-2 and MMP-9, enzymes that are overexpressed in various pathological conditions, including cancer, where they play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix. This inhibitory activity makes CTTHWGFTLC a valuable tool in cancer research and a potential starting point for therapeutic development.

Solubility Studies

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. It is influenced by its amino acid composition, sequence, and three-dimensional structure.

Physicochemical Characteristics and Solubility Prediction

To predict the solubility of CTTHWGFTLC, we can analyze its amino acid composition:

-

Hydrophobic Residues: Tryptophan (W), Glycine (G), Phenylalanine (F), Leucine (L)

-

Polar/Hydrophilic Residues: Threonine (T), Histidine (H)

-

Charged Residues: Histidine (H) can be positively charged depending on the pH. The N-terminus and C-terminus are involved in the peptide bond cyclization.

The presence of several large, hydrophobic residues (W, F, L) suggests that CTTHWGFTLC may have limited solubility in aqueous solutions at neutral pH. To determine the net charge, which significantly impacts solubility, one must consider the pKa of the ionizable group (the side chain of Histidine).

-

Histidine (H): pKa ≈ 6.0

At a physiological pH of 7.4, the histidine residue will be predominantly neutral. Therefore, the peptide is expected to be neutral overall. Peptides with a high percentage of hydrophobic residues and a neutral charge often require the use of organic co-solvents for solubilization.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a lyophilized peptide like CTTHWGFTLC.

Objective: To determine the maximum solubility of CTTHWGFTLC in various solvents and buffer systems.

Materials:

-

Lyophilized CTTHWGFTLC peptide

-

Sterile, distilled water (dH₂O)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

0.1% Trifluoroacetic acid (TFA) in dH₂O

-

0.1 M Ammonium Bicarbonate

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Initial Screening: Begin by attempting to dissolve a small, pre-weighed amount of the peptide (e.g., 1 mg) in a small volume (e.g., 100 µL) of sterile dH₂O.

-

Systematic Solvent Testing: If insoluble in water, test solubility in the following order: a. Aqueous buffers (e.g., PBS pH 7.4). b. Acidic solutions (e.g., 0.1% TFA in water) if the peptide has a net positive charge. c. Basic solutions (e.g., 0.1 M Ammonium Bicarbonate) if the peptide has a net negative charge. d. Organic solvents (e.g., DMSO, ACN) for hydrophobic and neutral peptides.

-

Solubilization Technique: a. Add the solvent to the lyophilized peptide. b. Vortex gently for 1-2 minutes. c. If insolubility persists, sonication in a water bath for 5-10 minutes can be attempted. d. For peptides requiring organic solvents, first dissolve the peptide in a minimal amount of the organic solvent (e.g., 50-100 µL of DMSO) and then slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.

-

Quantification: a. After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material. b. Carefully collect the supernatant. c. Determine the peptide concentration in the supernatant using a spectrophotometer (measuring absorbance at 280 nm, suitable for peptides containing Trp) or by a more accurate method like reverse-phase HPLC (RP-HPLC) with a standard curve.

-

Data Reporting: Express solubility in mg/mL or µg/mL for each solvent system tested.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for CTTHWGFTLC, based on the predicted physicochemical properties. This data is for illustrative purposes only and must be experimentally verified.

| Solvent/Buffer System | Predicted Solubility | Rationale |

| Sterile dH₂O | < 0.1 mg/mL | High hydrophobicity and neutral charge at neutral pH. |

| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, ionic strength of PBS is unlikely to significantly improve solubility of a neutral, hydrophobic peptide. |

| 10% Acetic Acid | 0.1 - 0.5 mg/mL | Protonation of the histidine side chain at acidic pH may slightly improve solubility. |

| 50% Acetonitrile / H₂O | 1 - 2 mg/mL | Organic co-solvent disrupts hydrophobic interactions, improving solubility. |

| 100% DMSO | > 10 mg/mL | Strong organic solvent capable of fully solvating the hydrophobic peptide. |

Stability Studies

Peptide stability is crucial for ensuring its efficacy and shelf-life. Degradation can occur through several mechanisms, including proteolysis, oxidation, and chemical modifications like deamidation. The cyclic nature of CTTHWGFTLC is expected to confer increased resistance to enzymatic degradation compared to a linear equivalent.

Potential Degradation Pathways

-

Proteolytic Degradation: The peptide bonds within the ring are potential targets for proteases found in biological fluids like plasma or serum. The rigid cyclic structure may sterically hinder protease access.

-

Oxidation: The Tryptophan (W) residue is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

-

Disulfide Bond Scrambling/Reduction: The disulfide bridge is critical for the peptide's structure and activity. It can be susceptible to reduction or exchange reactions under certain conditions.

-

Asparagine/Glutamine Deamidation & Aspartate Isomerization: Although CTTHWGFTLC does not contain these residues, they are common degradation pathways in other peptides.

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of CTTHWGFTLC in a biologically relevant medium like human plasma over time.

Objective: To determine the degradation half-life (t₁/₂) of CTTHWGFTLC in human plasma at 37°C.

Materials:

-

CTTHWGFTLC stock solution of known concentration

-

Human plasma (from a reputable supplier)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., 10% Trichloroacetic acid or cold Acetonitrile with internal standard)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of CTTHWGFTLC in a suitable solvent (determined from solubility studies).

-

Incubation: Spike the peptide into the plasma at a final concentration of, for example, 10 µM. Vortex gently to mix. This is your t=0 sample.

-

Time Course Sampling: Incubate the plasma-peptide mixture at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.

-

Reaction Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution. This will precipitate plasma proteins and stop enzymatic activity.

-

Sample Preparation: Vortex the quenched sample, then centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of intact CTTHWGFTLC remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay model to calculate the degradation half-life (t₁/₂).

Hypothetical Stability Data

The following table provides hypothetical stability data for CTTHWGFTLC. This data is for illustrative purposes only and must be experimentally verified.

| Condition | Half-Life (t₁/₂) | Rationale |

| PBS (pH 7.4), 37°C | > 7 days | In the absence of proteases, the peptide is expected to be chemically stable. Oxidation of Trp would be the primary concern. |

| Human Plasma, 37°C | 12 - 24 hours | The cyclic structure likely provides significant resistance to proteolysis compared to a linear peptide, but some degradation is expected. |

| Lyophilized, -20°C | > 1 year | Standard storage condition for peptides, expected to be very stable. |

| Aqueous Solution, 4°C | Weeks to Months | Stability in solution is lower than when lyophilized. Potential for slow oxidation or other chemical degradation. |

Signaling Pathways and Logical Relationships

The primary mechanism of action for CTTHWGFTLC is the direct inhibition of MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.

Conclusion

The cyclic peptide CTTHWGFTLC is a potent inhibitor of MMP-2 and MMP-9 with significant potential in biomedical research. While its hydrophobic nature suggests that careful formulation will be required for aqueous applications, its cyclic structure likely enhances its stability against enzymatic degradation. The experimental protocols and hypothetical data provided in this guide serve as a robust starting point for researchers to fully characterize the physicochemical properties of CTTHWGFTLC, enabling its effective use in future studies.

Unveiling the Molecular Interactions of CTTHWGFTLC: A Technical Guide to Preliminary Biological Target Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary screening and identification of biological targets for the novel peptide CTTHWGFTLC. Given the limited existing data on this specific peptide, this document outlines a robust, multi-pronged approach based on established methodologies in proteomics and molecular biology. The focus is on providing detailed experimental protocols, clear data presentation strategies, and visual workflows to guide researchers in their investigation of CTTHWGFTLC's mechanism of action.

Introduction to Peptide Target Identification

The therapeutic potential of a peptide is intrinsically linked to its molecular targets. Identifying these targets is a critical first step in the drug development pipeline, enabling the elucidation of its mechanism of action, the prediction of its physiological effects, and the assessment of its potential toxicity. The preliminary screening process for a novel peptide like CTTHWGFTLC involves a combination of in silico and experimental approaches designed to generate a list of potential binding partners, which can then be validated through further functional assays.

In Silico and Computational Approaches

Before embarking on resource-intensive experimental work, computational methods can provide initial hypotheses about the potential targets of CTTHWGFTLC.

-

Sequence Homology Search: Tools like BLAST (Basic Local Alignment Search Tool) can be used to identify proteins with sequences similar to CTTHWGFTLC. This may reveal potential evolutionary relationships and functional similarities.

-

Peptide-Protein Docking: If the three-dimensional structure of potential target proteins is known, molecular docking simulations can predict the binding affinity and mode of interaction between CTTHWGFTLC and these proteins.

While these methods are predictive and require experimental validation, they can be invaluable for prioritizing potential targets and designing subsequent experiments.

Experimental Approaches for Target Identification

A combination of experimental techniques is often required to confidently identify and validate the biological targets of a peptide. The following sections detail the protocols for key experiments.

Affinity Chromatography Coupled with Mass Spectrometry (AP-MS)

This is a powerful and widely used technique for identifying binding partners of a given molecule.

Experimental Protocol:

-

Peptide Immobilization:

-

Synthesize CTTHWGFTLC with a terminal modification (e.g., a biotin tag or an amine group) for immobilization.

-

Covalently couple the modified peptide to a solid support, such as agarose or magnetic beads.

-

-

Cell Lysate Preparation:

-

Culture the target cells or tissues and harvest them.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the immobilized CTTHWGFTLC with the cell lysate to allow for the formation of peptide-protein complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the bound proteins using a high-salt buffer, a change in pH, or a denaturing agent.

-

-

Mass Spectrometry Analysis:

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

Alternatively, use a "shotgun" proteomics approach by directly digesting the eluted proteins and analyzing the resulting peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify the proteins from the mass spectrometry data using a protein database.

-

Compare the identified proteins with those from a control experiment (e.g., using beads without the peptide) to identify specific binding partners.

-

Data Presentation:

The results of the AP-MS experiment can be summarized in a table as follows:

| Putative Target | Gene Name | UniProt ID | Mascot Score | Sequence Coverage (%) |

| Protein X | GENEX | P12345 | 250 | 35 |

| Protein Y | GENEY | Q67890 | 180 | 28 |

| Protein Z | GENEZ | R54321 | 150 | 22 |

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method for identifying protein-protein interactions.

Experimental Protocol:

-

Bait and Prey Construction:

-

Clone the DNA sequence encoding CTTHWGFTLC into a "bait" vector, fused to the DNA-binding domain (DBD) of a transcription factor.

-

Construct a "prey" library by cloning cDNA from the target cells or tissues into a "prey" vector, fused to the activation domain (AD) of the transcription factor.

-

-

Yeast Transformation:

-

Co-transform yeast cells with the bait plasmid and the prey library.

-

-

Screening:

-

Plate the transformed yeast on a selective medium that lacks specific nutrients.

-

Only yeast cells in which the bait and prey proteins interact will be able to grow, as the interaction between the DBD and AD will reconstitute the transcription factor and activate the expression of reporter genes.

-

-

Identification of Prey Plasmids:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

Phage Display

Phage display is a powerful technique for identifying peptides that bind to a specific target protein. Conversely, it can be adapted to identify the targets of a specific peptide.

Experimental Protocol:

-

Library Construction:

-

Construct a phage display library expressing a vast diversity of proteins or protein fragments on the surface of bacteriophages.

-

-

Biopanning:

-

Immobilize the biotinylated CTTHWGFTLC on a streptavidin-coated plate.

-

Incubate the phage display library with the immobilized peptide.

-

Wash away the non-binding phages.

-

Elute the bound phages.

-

-

Amplification and Iterative Screening:

-

Amplify the eluted phages by infecting E. coli.

-

Repeat the biopanning process for several rounds to enrich for phages that display proteins with high affinity for CTTHWGFTLC.

-

-

Identification of Target Proteins:

-

Isolate the DNA from the enriched phages.

-

Sequence the DNA to identify the proteins that bind to CTTHWGFTLC.

-

Validation of Putative Targets

Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for quantifying the binding affinity and kinetics of molecular interactions.

Experimental Protocol:

-

Immobilization of the Ligand:

-

Immobilize either the purified putative target protein or the CTTHWGFTLC peptide on the surface of a sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of the analyte (the non-immobilized binding partner) over the sensor chip.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Data Presentation:

The quantitative data from SPR analysis can be presented in a table:

| Putative Target | KD (nM) | ka (1/Ms) | kd (1/s) |

| Protein X | 15 | 2.5 x 10^5 | 3.75 x 10^-3 |

| Protein Y | 250 | 1.2 x 10^4 | 3.0 x 10^-3 |

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in a cellular context.

Experimental Protocol:

-

Cell Lysis:

-

Lyse cells that endogenously express the putative target protein.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the putative target protein.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

-

Western Blotting:

-

Wash the beads and elute the bound proteins.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against CTTHWGFTLC (if available) or a tag fused to the peptide. The presence of a band corresponding to CTTHWGFTLC will confirm the interaction.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: Workflow for preliminary screening of CTTHWGFTLC biological targets.

Caption: Hypothetical signaling pathway initiated by CTTHWGFTLC binding.

Conclusion

The preliminary screening of biological targets for a novel peptide such as CTTHWGFTLC is a systematic process that requires the integration of computational and experimental approaches. This guide provides a foundational framework for researchers to begin this journey. By following these detailed protocols and data management strategies, scientists can efficiently identify and validate the molecular partners of CTTHWGFTLC, paving the way for a deeper understanding of its biological function and therapeutic potential.

A Technical Guide to CTTHWGFTLC and Structurally Similar Peptides: Matrix Metalloproteinase Inhibitors in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the cyclic peptide CTTHWGFTLC and its analogs, focusing on their roles as inhibitors of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This document details their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them, offering a valuable resource for researchers in oncology, cardiovascular disease, and inflammatory disorders.

Introduction to CTTHWGFTLC: A Potent MMP Inhibitor

The peptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC) is a cyclic decapeptide inhibitor of matrix metalloproteinases MMP-2 and MMP-9. The cyclization is achieved through a disulfide bridge between the two cysteine residues at positions 1 and 10. This cyclic structure confers enhanced stability and constrained conformation, which are crucial for its inhibitory activity. CTTHWGFTLC has been shown to inhibit endothelial and tumor cell migration in vitro and suppress tumor progression in animal models. Its mechanism of action is believed to involve the interaction of the histidine residue with the catalytic zinc ion in the active site of the MMPs, and the tryptophan residue binding to a hydrophobic pocket within the enzyme.

Peptides with Similar Sequences to CTTHWGFTLC

The core motif responsible for the inhibitory activity of CTTHWGFTLC and related peptides is often centered around the sequence His-Trp-Gly-Phe (HWGF). This motif has been identified in several other MMP inhibitors. Variations in the flanking sequences and the overall peptide structure (linear vs. cyclic) can influence the potency and selectivity of these inhibitors.

Quantitative Data on CTTHWGFTLC and Similar Peptides

The following table summarizes the inhibitory concentrations (IC50) of CTTHWGFTLC and other peptides with similar sequences against MMP-2 and MMP-9.

| Peptide Sequence | Target MMP | IC50 (µM) | Comments |

| CTTHWGFTLC | MMP-2 | ~10-12 | Cyclic decapeptide. |

| MMP-9 | ~8 | ||

| CRRHWGFEFC | MMP-9 | Not specified | Preferentially inhibits MMP-9 over MMP-2. |

| Ac-RCGVPD | Stromelysin (MMP-3) | ~10 | Hexapeptide derived from the prodomain of MMPs. |

| Ac-RCGVP | Stromelysin (MMP-3) | ~10 | Pentapeptide derived from the prodomain of MMPs. |

| Ac-RCGV | Stromelysin (MMP-3) | 60 | Tetrapeptide derived from the prodomain of MMPs. |

Signaling Pathways Modulated by MMP-2 and MMP-9

MMP-2 and MMP-9 are key enzymes involved in the degradation of the extracellular matrix (ECM), a process crucial for cell migration, invasion, and tissue remodeling. Their expression and activity are tightly regulated by complex signaling pathways, which are often dysregulated in diseases like cancer. Inhibition of MMP-2 and MMP-9 by peptides like CTTHWGFTLC can, therefore, modulate these pathways.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a cytokine that can paradoxically act as a tumor suppressor in the early stages of cancer and a tumor promoter in later stages. In advanced cancers, TGF-β promotes cell migration, invasion, and metastasis, partly by upregulating the expression of MMP-2 and MMP-9. This upregulation can be mediated through both Smad-dependent and Smad-independent pathways, including the p38 MAPK and ERK pathways.

Caption: TGF-β signaling pathway leading to MMP-2/9 expression and its inhibition by CTTHWGFTLC.

MAPK/ERK and p38 MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are critical regulators of cell proliferation, differentiation, and survival. In many cancers, these pathways are constitutively active and contribute to tumor progression by inducing the expression of MMPs.

Caption: MAPK/ERK and p38 MAPK pathways leading to MMP-2/9 expression and its inhibition.

Experimental Protocols

Solid-Phase Synthesis of Cyclic Peptides (e.g., CTTHWGFTLC)

This protocol outlines the general steps for the synthesis of cyclic peptides like CTTHWGFTLC using Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Workflow for solid-phase synthesis of cyclic peptides.

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

First Amino Acid Attachment: Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin.

-

Chain Elongation:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the completed linear peptide.

-

Cleavage from Resin: Cleave the peptide from the resin while keeping the side-chain protecting groups intact using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM).

-

Cyclization: Dissolve the linear peptide in a dilute solution of DMF/water and induce disulfide bond formation by air oxidation or by using an oxidizing agent like potassium ferricyanide.

-

Global Deprotection: Remove all remaining side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Purification and Analysis: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Gelatin Zymography for MMP-2 and MMP-9 Activity Assay

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Quantify the total protein concentration of each sample.

-

Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Mix the samples with a non-reducing sample buffer and load them onto the gel. Do not heat the samples, as this would denature the enzymes.

-

Run the electrophoresis at a constant voltage in a cold room or on ice to separate the proteins based on their molecular weight.

-

-

Enzyme Renaturation:

-

After electrophoresis, wash the gel with a non-ionic detergent solution (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

-

Enzyme Activity:

-

Incubate the gel in a developing buffer containing calcium and zinc ions (essential for MMP activity) at 37°C for 16-24 hours.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by the MMPs.

-

-

Analysis: The intensity of the clear bands can be quantified using densitometry, providing a semi-quantitative measure of MMP activity. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.

Conclusion and Future Directions

The cyclic peptide CTTHWGFTLC and its analogs represent a promising class of MMP inhibitors with therapeutic potential in various diseases. Their ability to selectively target MMP-2 and MMP-9 offers a more targeted approach compared to broad-spectrum MMP inhibitors, which have been associated with significant side effects in clinical trials. Future research in this area should focus on:

-

Optimizing Peptide Structure: Designing new analogs with improved potency, selectivity, and pharmacokinetic properties. This may involve incorporating non-natural amino acids, modifying the peptide backbone, or exploring different cyclization strategies.

-

Understanding Mechanisms of Action: Further elucidating the precise molecular interactions between these peptides and their target MMPs to guide rational drug design.

-

Developing Drug Delivery Systems: Engineering novel delivery systems to enhance the bioavailability and tumor-targeting of these peptide-based inhibitors.

-

Clinical Translation: Conducting preclinical and clinical studies to evaluate the safety and efficacy of the most promising candidates in relevant disease models.

This technical guide provides a solid foundation for researchers and drug developers working with MMP inhibitors. The detailed protocols and pathway diagrams serve as practical tools to advance the understanding and application of peptides with similar sequences to CTTHWGFTLC in the quest for novel therapeutics.

Methodological & Application

Application Notes and Protocols for CTTHWGFTLC Cyclic Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has been identified as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinases.[1][2] These enzymes are critical players in the degradation of the extracellular matrix (ECM), a process integral to physiological tissue remodeling as well as pathological conditions such as tumor invasion, metastasis, and angiogenesis.[1] By inhibiting MMP-2 and MMP-9, the CTTHWGFTLC peptide can effectively hinder the migration of tumor and endothelial cells, thereby impeding tumor growth and invasion.[1] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of the CTTHWGFTLC cyclic peptide in a cancer research context.

Biological Targets and Mechanism of Action

The primary biological targets of the CTTHWGFTLC cyclic peptide are MMP-2 and MMP-9.[1][2] These zinc-dependent endopeptidases degrade type IV collagen, a major component of the basement membrane. The proposed mechanism of action for CTTHWGFTLC is the direct inhibition of the catalytic activity of these MMPs. This inhibition leads to a downstream cascade of cellular effects, primarily impacting cell migration and invasion, which are fundamental processes in cancer metastasis. The signaling pathways influenced by MMP-2 and MMP-9 activity are complex and can involve interactions with cell surface receptors like integrins, which play a significant role in cell adhesion and signaling.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to evaluate the functionality of the CTTHWGFTLC cyclic peptide.

Cell Viability/Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the CTTHWGFTLC peptide on cancer cells.

Principle: This assay measures the metabolic activity of viable cells. A common method is the MTT assay, where the mitochondrial reductase in living cells converts the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells, known for high MMP expression) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Peptide Treatment: Prepare a serial dilution of the CTTHWGFTLC peptide in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Gelatin Zymography Assay

Objective: To assess the inhibitory effect of the CTTHWGFTLC peptide on the enzymatic activity of secreted MMP-2 and MMP-9.

Principle: This technique identifies gelatin-degrading enzymes. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active enzymes to digest the gelatin. Staining the gel reveals clear bands where the gelatin has been degraded, corresponding to the molecular weight of the active MMPs.

Protocol:

-

Conditioned Medium Collection: Culture cancer cells in a serum-free medium for 24-48 hours. Treat the cells with various concentrations of the CTTHWGFTLC peptide. Collect the conditioned medium and centrifuge to remove cellular debris.

-

Protein Quantification: Determine the total protein concentration in the conditioned medium using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein from each sample onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin. Run the electrophoresis under non-reducing conditions.

-

Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in water) to remove SDS.

-

Enzyme Activation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂).

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

-

Data Analysis: Quantify the band intensity using densitometry software. The areas of gelatinolysis will appear as clear bands corresponding to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa).

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of the CTTHWGFTLC peptide on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Peptide Treatment: Add a fresh medium containing different concentrations of the CTTHWGFTLC peptide. Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the inhibitory effect of the CTTHWGFTLC peptide on the invasive potential of cancer cells through an extracellular matrix barrier.

Principle: This assay uses a two-chamber system separated by a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the membrane towards the chemoattractant.

Protocol:

-

Chamber Preparation: Rehydrate the Matrigel-coated inserts (8 µm pore size) of a 24-well plate with a serum-free medium.

-

Cell Seeding: Suspend cancer cells in a serum-free medium containing different concentrations of the CTTHWGFTLC peptide and seed them into the upper chamber (e.g., 5 x 10⁴ cells/well).

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Cell Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a crystal violet solution.

-

Cell Counting: Count the number of stained cells in several microscopic fields for each membrane.

-